1,2-Diamino-2-methylpropane

説明

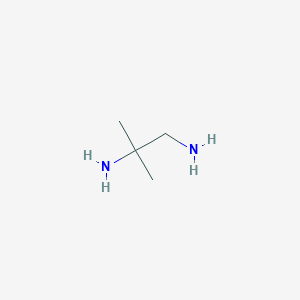

Structure

2D Structure

特性

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategic Synthetic Routes for 1,2-Diamino-2-methylpropane

The synthesis of this compound can be achieved through various strategic routes, with catalytic amination being a prominent method.

A significant synthetic route to this compound involves the catalytic amination of 2-amino-2-methyl-1-propanol (B13486). google.com This process is conducted under a hydrogen atmosphere and typically utilizes a catalyst, such as a supported nickel metal catalyst. google.com The reaction is carried out in a high-pressure autoclave where 2-amino-2-methyl-1-propanol and the catalyst are combined. google.com The air within the autoclave is replaced with hydrogen, followed by the introduction of liquid ammonia (B1221849) and hydrogen gas. google.com The reaction proceeds at temperatures ranging from 160 to 220 degrees Celsius. google.com This method is noted for its stable raw materials, straightforward synthetic steps, and high yield. google.com

| Reactant | Catalyst | Conditions | Product |

| 2-amino-2-methyl-1-propanol | Supported Ni metal catalyst | 160-220 °C, Hydrogen atmosphere, Liquid ammonia | This compound |

To obtain a high-purity, research-grade compound, specific purification techniques are employed. A common method involves drying the diamine over sodium for a period of two days. chemicalbook.com Following the drying process, the compound is distilled from the sodium under reduced pressure. chemicalbook.com After the reaction is complete, the catalyst is removed by filtration, and the resulting reaction solution is rectified to yield purified this compound. google.com

Synthesis of Derivatives and Functionalized Compounds

This compound is a valuable reactant in the preparation of various functionalized compounds, including those with significant pharmaceutical and biological activity. chemicalbook.com

This compound is utilized as a reactant in the synthesis of neocryptolepine (B1663133) analogs. chemicalbook.comchemicalbook.comcymitquimica.comusbio.net These analogs have demonstrated antimalarial activity. chemicalbook.comcymitquimica.comusbio.net

In the synthesis of potential inhibitors for the enzyme aspartate transcarbamoylase, this compound plays a key role. nih.gov The addition of this compound to diethyl maleate (B1232345) leads to the formation of the corresponding 5,5-dimethyl-3-oxo-1,4-piperazine-2-acetic acid ester. nih.govresearchgate.net This class of compounds has been investigated for its potential as an antimicrobial and for its specificity against certain tumor cell lines. nih.gov The synthesis of 3-substituted piperazine-2-acetic acid esters can be achieved in five steps with high enantiomeric purity starting from optically pure amino acids, which are converted to 1,2-diamines. mdpi.comnih.gov

| Starting Material | Reagent | Product | Application |

| Diethyl maleate | This compound | 5,5-Dimethyl-3-oxo-1,4-piperazine-2-acetic acid ester | Aspartate Transcarbamoylase Inhibitor |

Pharmaceutical and Biologically Active Derivatives

Hypocrellin B Derivatives for Photoactive Applications

Hypocrellin B (HB), a natural photosensitizer, has been the subject of chemical modification to enhance its properties for applications such as photodynamic therapy (PDT). A key modification involves the use of this compound to overcome some of Hypocrellin B's limitations, such as poor water solubility and weak absorption in the phototherapeutic window. researchgate.net

Researchers have successfully modified Hypocrellin B using this compound to create the derivative DPAHB. nih.gov This derivative can self-assemble into nanovesicles when combined with polymers like polyethylene (B3416737) glycol (PEG)-poly(lactic-co-glycolic acid) (PLGA). nih.gov These resulting DPAHB nanovesicles exhibit high photothermal stability, improved accumulation in tumor tissues, and a favorable rate of biodegradation, making them promising candidates for advanced photoactive applications. nih.gov

| Starting Material | Reagent | Resulting Derivative | Key Properties/Applications |

|---|---|---|---|

| Hypocrellin B (HB) | This compound | DPAHB | Self-assembles into nanovesicles; High photothermal stability; Enhanced tumor accumulation. nih.gov |

4-Aminoquinoline (B48711) Analogs

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of antimalarial drugs. frontiersin.org Synthetic modifications to this core structure are actively pursued to combat drug resistance. This compound has been utilized as a side chain to create novel 4-aminoquinoline analogs with potent activity. nih.gov

Two such derivatives, TDR 58845 and TDR 58846, were synthesized incorporating a modified propane-1,2-diamine side chain. nih.gov These compounds have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro, as well as curative action in mouse models. nih.govresearchgate.net This highlights the utility of the this compound structure in designing new therapeutic agents that can overcome existing resistance mechanisms. nih.gov

| Compound ID | Chemical Name | Core Structure | Side Chain Source |

|---|---|---|---|

| TDR 58845 | N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | 7-chloroquinoline | This compound |

| TDR 58846 | N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine | 7-chloroquinoline | This compound (modified) |

Heterocyclic Compound Synthesis

Multi-substituted Pyridines and Pyrroles

An efficient method has been developed for the synthesis of multi-substituted pyrroles using this compound as a key reactant. rsc.orgrsc.org The process involves an oxidative cyclization reaction between aryl methyl ketones and this compound, promoted by an iodine/nitrobenzene (I₂/PhNO₂) system. rsc.org A crucial feature of this reaction is the selective cleavage of the C-N bond adjacent to the primary carbon of the diamine, followed by the formation of one new C-C bond and one new C-N bond in a single pot. rsc.orgrsc.org

This transformation demonstrates good tolerance for a variety of functional groups on the aryl methyl ketone, including both electron-donating groups (like -Me and -OMe) and electron-withdrawing groups (like -F, -Cl, -Br, and -CF₃), affording the corresponding pyrrole (B145914) derivatives in moderate to good yields. rsc.org The methodology is valued for its use of economical starting materials and avoidance of expensive transition metals. rsc.org

| Reactant 1 | Reactant 2 | Promoter System | Product Type | Yield Range |

|---|---|---|---|---|

| Aryl Methyl Ketones | This compound | I₂/PhNO₂ | Multi-substituted Pyrroles | 57-78% |

N2B Heterocycles

While the synthesis of pyrroles represents a significant application of this compound in forming nitrogen-containing heterocycles, specific research detailing its use in the direct synthesis of N2B (two nitrogen, one boron) heterocycles is not prominently featured in available literature. The established pathways, such as the previously mentioned pyrrole synthesis, underscore its role in constructing heterocyclic systems through C-N bond formation and cyclization. rsc.org

Schiff Base Ligand Architectures

Dicompartmental Schiff Base Ligands

Dicompartmental Schiff base ligands are complex molecules known for their ability to coordinate multiple metal ions, making them valuable in coordination chemistry and catalysis. The general synthesis for these ligands involves the condensation reaction between a diamine and a suitable aldehyde, such as a substituted salicylaldehyde. sciforum.netshahucollegelatur.org.in

This methodology can be applied to diamines like this compound. The process typically involves refluxing the diamine with two equivalents of an aldehyde (e.g., 3-ethoxy-2-hydroxybenzaldehyde) in a solvent like methanol. sciforum.net The resulting Schiff base ligand possesses distinct coordination sites: an inner N₂O₂ site composed of imine nitrogens and phenol (B47542) oxygens, and an outer site, which can consist of other donor atoms from the aldehyde. sciforum.net These structural features allow the ligands to stabilize metal ions in various oxidation states and form well-defined multinuclear complexes. sciforum.net

| Component A | Component B (2 eq.) | Reaction Type | Product |

|---|---|---|---|

| Diamine (e.g., this compound) | Substituted Aldehyde (e.g., hydroxybenzaldehyde) | Condensation | Dicompartmental Schiff Base Ligand |

Mechanistic Studies of this compound Reactions

The reactivity of this compound is governed by its two amine groups, which can engage in a variety of fundamental organic reactions.

Nucleophilic Substitution Reactions

This compound is utilized as a reagent in nucleophilic substitution reactions. guidechem.com In this type of reaction, the nucleophilic amine group attacks an electrophilic carbon atom, replacing a leaving group to form a new compound. guidechem.comucsd.edu This reactivity allows the compound to serve as a building block in the synthesis of more complex molecules. guidechem.comcymitquimica.com The mechanism can be either bimolecular (Sₙ2), involving a single, concerted step where the nucleophile attacks as the leaving group departs, or unimolecular (Sₙ1), where the leaving group departs first to form a carbocation intermediate that is then attacked by the nucleophile. ucsd.edulibretexts.orglibretexts.org The amine groups of this compound provide the nucleophilic character necessary to participate in these transformations. cymitquimica.com

Acylation and Alkylation Processes

The amine groups of this compound readily undergo acylation and alkylation. cymitquimica.comsmolecule.com These reactions are fundamental for derivatization and building larger molecular structures. smolecule.com

Acylation: This reaction typically involves reacting the diamine with acyl chlorides to form the corresponding amides. smolecule.com

Alkylation: This process involves the reaction with alkyl halides, leading to the formation of higher alkyl derivatives. smolecule.com The reaction of propane-1,2-diamine derivatives with alkyl halides like 1-bromopropane (B46711) is a common approach.

These functionalization reactions have been employed in the synthesis of complex bicyclic 2-azetidinones through sequential N-functionalization with Ω-alkenyl chains via acylation and/or alkylation. researchgate.net

Table 3: Common Acylation and Alkylation Reactions

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl chlorides | Amides smolecule.com |

Condensation Reactions with Carbonyl Compounds for Imine/Enamine Formation

This compound undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (also known as Schiff bases). researchgate.netgoogle.com This reaction is a cornerstone of its use in ligand synthesis. nsf.gov The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. jchr.org

A key aspect of this compound's reactivity is the difference between its primary and tertiary amine groups. The less sterically hindered primary amine reacts more readily with ketones than the more crowded tertiary amine. nsf.govacademie-sciences.fr This selectivity is advantageous for creating specific, asymmetric products. nsf.gov For example, the condensation of this compound with ethyl pyruvate (B1213749) in toluene (B28343) results in two regioisomers, 5,6-dihydro-3,6,6-trimethylpyrazin-2(1H)-one and 5,6-dihydro-3,5,5-trimethylpyrazin-2(1H)-one. sjsu.edu Furthermore, it has been used in reactions with aryl methyl ketones to synthesize multi-substituted pyrrole derivatives. researchgate.net

Covalent Bond Formation in Polymer Crosslinking

This compound serves as an effective crosslinking agent, or hardener, in the polymer industry. guidechem.com The fundamental mechanism involves the formation of stable covalent bonds between polymer chains, which converts linear or branched polymers into a three-dimensional network. guidechem.commdpi.com This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the final material. guidechem.comsjsu.edu

The crosslinking reaction typically occurs between the terminal amine groups of the diamine and reactive functional groups on the polymer resin. sjsu.edu A common example is the reaction with epoxy resins, where the lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of the epoxide ring. This nucleophilic attack results in the opening of the epoxide ring and the formation of a new carbon-nitrogen covalent bond, which permanently links the diamine to the polymer backbone. sjsu.edu Since the diamine possesses two primary amine groups, it can react with two separate polymer chains, creating a durable crosslink. guidechem.comnih.gov

Another pathway for crosslinking is through condensation reactions. nih.gov For instance, diamines can react with polymers containing carboxyl groups at elevated temperatures to form stable amide bonds, releasing water as a byproduct. This method is used to create networks in various polymer systems, enhancing their structural integrity. nih.gov The effectiveness and degree of crosslinking are influenced by factors such as the molecular size and nucleophilicity of the diamine crosslinker. mdpi.com

Table 1: Polymer Crosslinking Mechanisms Involving Diamines

| Polymer Functional Group | Diamine Functional Group | Resulting Covalent Bond | Reaction Type |

|---|---|---|---|

| Epoxide | Primary Amine | C-N (β-hydroxyamine) | Ring-Opening Addition |

| Carboxylic Acid | Primary Amine | Amide | Condensation |

| Isocyanate | Primary Amine | Urea | Addition |

Radical Pathways and Iminium Ion Intermediates in Derivative Synthesis

The synthesis of derivatives from diamines like this compound can proceed through various reactive intermediates, including iminium ions and radical species.

Iminium Ion Intermediates: Iminium ions are key electrophilic intermediates in a multitude of organic reactions. nih.govacs.org They are typically formed by the condensation of a primary or secondary amine with an aldehyde or a ketone. acs.orglibretexts.org The initial reaction forms a carbinolamine, which, under acidic conditions, eliminates a molecule of water to produce the iminium ion (C=N⁺). libretexts.org The rate of this reaction is pH-dependent, often optimal near a pH of 5. libretexts.org

These iminium ions are significantly more electrophilic than the starting carbonyl compound, activating the molecule for nucleophilic attack. acs.org This enhanced reactivity is exploited in many synthetic transformations, including Mannich reactions, reductive aminations, and cycloadditions. nih.govacs.org

Radical Pathways: While ionic pathways are more common, radical-based syntheses have also been developed. One state-of-the-art method involves the radical addition to a transient iminium intermediate. nih.gov In this process, a photocatalyst can be used to reduce an alkyl halide to an alkyl radical. nobelprize.org This radical then adds to an enamine (formed from the iminium ion), creating a new carbon-carbon bond and another radical species, which is then oxidized to an iminium ion, completing a catalytic cycle. nobelprize.org Such methods enable the formation of complex amine derivatives under mild conditions. nih.gov

Chiral Synthesis and Stereochemical Resolution

While this compound itself is achiral, the broader class of 1,2-vicinal diamines represents a cornerstone of asymmetric synthesis. rsc.orgmyuchem.com These compounds are crucial as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. rsc.org Consequently, numerous methods have been developed to obtain their derivatives in enantiomerically pure form.

Chiral Resolution Techniques for Derivatives (e.g., Chromatography, Chiral Auxiliaries)

Resolving racemic mixtures of chiral diamine derivatives is a common strategy for obtaining enantiopure compounds.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. tandfonline.comresearchgate.net The separation relies on the differential transient interactions between the enantiomers and the chiral environment of the CSP. Pirkle-type CSPs, such as those based on (R)-3,5-Dinitrobenzoyl-phenylglycine (DNBPG), have been successfully used for the enantioseparation of diamine derivatives. tandfonline.comresearchgate.net The differential interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole forces, result in different retention times for each enantiomer, allowing for their separation. researchgate.net

Chiral Auxiliaries: This indirect method involves covalently attaching a single enantiomer of a chiral auxiliary to the racemic diamine mixture. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard techniques like fractional crystallization or achiral chromatography. libretexts.orgacs.org For example, chiral acids like (+)-mandelic acid can be used to form diastereomeric salts with a racemic diamine, which are then separated by crystallization. acs.org After separation, the chiral auxiliary is chemically cleaved to yield the resolved, enantiomerically pure diamine. wikipedia.org

Asymmetric Synthesis of Enantiopure Vicinal Diamines and Beta-Amino Alcohols

Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for resolution. This is a highly efficient approach to accessing optically pure vicinal diamines and related β-amino alcohols. kyoto-u.ac.jpjst.go.jp

Several powerful methods have been developed:

Reductive Coupling: The samarium diiodide (SmI₂) mediated reductive homocoupling of chiral N-tert-butanesulfinyl imines is an efficient and highly diastereoselective method for producing C₂-symmetrical vicinal diamines. kyoto-u.ac.jpnih.gov Similarly, the cross-coupling of these chiral imines with aldehydes yields enantiomerically pure β-amino alcohols with excellent diastereoselectivities. kyoto-u.ac.jp

Diaza-Cope Rearrangement: The stereoselective synthesis of mixed alkyl-aryl vicinal diamines can be achieved through a Diaza-Cope rearrangement. acs.orgacs.org This method involves the sequential addition of different aldehydes to a chiral scaffold, leading to a product with excellent stereoselectivity. acs.org

Hydroamidation: Nickel-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones provides access to a range of enantioenriched vicinal diamines and β-amino amides with high enantioselectivities (up to 99% ee). rsc.org

Aziridine (B145994) Ring-Opening: The synthesis of enantiomerically pure vicinal diamines can be achieved from chiral β-amino alcohols via an aziridine intermediate. mdpi.comnih.gov The process involves an internal Mitsunobu reaction to form a chiral aziridine, followed by ring-opening with an amine nucleophile. nih.gov This pathway often proceeds with a net retention of configuration due to a double inversion mechanism. mdpi.com

Table 2: Selected Asymmetric Synthesis Methods for Vicinal Diamines

| Method | Key Reagents/Catalyst | Product Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Reductive Homocoupling | SmI₂, Chiral N-tert-butanesulfinyl imines | C₂-Symmetrical Vicinal Diamines | High |

| Hydroamidation | NiH/BOX Catalyst, Dioxazolones | Vicinal Diamines, β-Amino Amides | up to 99% |

| Diaza-Cope Rearrangement | 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethene (hpen) | Mixed Alkyl-Aryl Vicinal Diamines | Excellent |

Optical Resolution of 1,2-Diamino Compounds (e.g., Advanced Marfey's Method)

The Advanced Marfey's method is a sophisticated analytical technique for the optical resolution and absolute configuration determination of amino compounds, including 1,2-diamines. researchgate.netnims.go.jp The method involves derivatizing the amine with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer. researchgate.netnih.gov

This derivatization creates a pair of diastereomers that can be separated and analyzed by liquid chromatography/mass spectrometry (LC/MS). researchgate.netnih.gov A consistent elution pattern is often observed for the resulting diastereomers, which aids in assigning the absolute configuration. For 1,2-diamino compounds, it has been found that the (S,S)-isomers typically elute before the (R,R)-isomers after derivatization with L-FDLA. researchgate.net This reliable elution behavior makes the Advanced Marfey's method a powerful tool for stereochemical analysis. researchgate.netnims.go.jp

Diastereoselective and Enantioselective Reactions with Chiral C2-Symmetrical Bisimines

Chiral C₂-symmetrical diamines can be converted into bisimines, which are valuable intermediates for further stereoselective transformations. acs.org An efficient method involves reacting the enantiopure diamine with two equivalents of an aldehyde. acs.org

These chiral C₂-symmetrical bisimines can undergo highly diastereoselective and enantioselective addition reactions with organometallic reagents like organolithiums or Grignard reagents. researchgate.net The C₂-symmetry of the bisimine ligand creates a well-defined chiral environment that directs the incoming nucleophile to attack the imine carbon from a specific face. researchgate.net This allows for the synthesis of new, complex C₂-symmetrical vicinal diamines with high yields and stereoselectivity. nih.govresearchgate.net The stereochemical outcome of these additions can often be rationalized using models such as the 'Cram-Davis' open transition state model. researchgate.net The copper(I) complexes of some bisimines have also proven to be effective catalysts for the enantioselective addition of acetylenes to imines, yielding optically active propargylamines. acs.org

Table of Mentioned Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | 2-methylpropane-1,2-diamine |

| N-tert-butanesulfinyl imine | |

| Samarium diiodide | SmI₂ |

| 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethene | hpen |

| Dioxazolone | |

| 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide | L-FDLA, Marfey's Reagent |

| (+)-Mandelic acid | |

| (R)-3,5-Dinitrobenzoyl-phenylglycine | DNBPG |

| Grignard Reagent | |

| Organolithium Reagent | |

| Propargylamine | |

| Beta-Amino alcohol | β-Amino alcohol |

Coordination Chemistry and Ligand Design

Fundamental Coordination Modes and Geometries of 1,2-Diamino-2-methylpropane

This compound (dmp), a vicinal diamine, primarily functions as a bidentate ligand, coordinating to metal ions through the lone pairs of its two nitrogen atoms. The presence of a methyl group on the carbon atom adjacent to the amino groups introduces significant steric hindrance, which plays a crucial role in determining the stereochemistry and stability of the resulting metal complexes.

Bidentate Ligand Behavior and Stability with Transition Metals

The stability of metal complexes with diamine ligands generally follows the Irving-Williams series. scispace.com The stability constants for complexes of this compound are influenced by both the nature of the metal ion and the steric bulk of the ligand itself. While the five-membered ring is generally favored, the methyl group can introduce strain, slightly altering the stability compared to less substituted diamines like ethylenediamine. nih.gov

| Metal Ion | Ethylenediamine (en) | 1,2-Diaminopropane (pn) | This compound (dmp) |

|---|---|---|---|

| Co(II) | 5.89 | 5.97 | Data not readily available |

| Ni(II) | 7.45 | 7.61 | Data not readily available |

| Cu(II) | 10.55 | 10.72 | Data not readily available |

Note: Specific stability constants for this compound are not widely documented in readily available literature, but the trend is expected to be influenced by its steric profile.

Formation of Geometric Isomers in Cobalt(III) Complexes

Cobalt(III) complexes, which are typically octahedral and kinetically inert, provide a rich platform for studying isomerism. scispace.com When two molecules of a bidentate ligand like this compound coordinate to a Co(III) center along with two monodentate ligands (X), complexes of the type [Co(dmp)2X2]+ are formed. These complexes can exist as two geometric isomers: cis, where the monodentate ligands are adjacent to each other (90° apart), and trans, where they are opposite (180° apart). scispace.com

The steric hindrance from the methyl group on the dmp ligand can influence the relative stability and favorability of these isomers. Increased steric bulk on the diamine backbone can often favor the formation of the trans isomer to minimize ligand-ligand repulsion. The isolation of specific geometric isomers of amino acid complexes of Cobalt(III) has been a subject of interest since the early 20th century. wmich.edu While detailed studies focusing exclusively on this compound are limited, the principles established with similar diamines like 1,2-propanediamine are applicable. wmich.edu The synthesis often yields a mixture of isomers, which can be separated based on differences in their physical properties, such as solubility. researchgate.net

Square Planar and Distorted Octahedral Complex Geometries

The coordination geometry of complexes involving this compound is highly dependent on the central metal ion's identity, oxidation state, and coordination number.

Square Planar Geometry: Nickel(II), a d⁸ metal ion, has a strong tendency to form four-coordinate, square planar complexes, particularly with strong-field ligands like diamines. These complexes are typically diamagnetic. nih.govrsc.org The coordination of two this compound ligands to a Ni(II) ion would result in a [Ni(dmp)2]2+ cation with a square planar geometry. The Ni-N bond distances in such complexes are typically in the range of 1.85–1.95 Å. rsc.org

Distorted Octahedral Geometry: Copper(II), a d⁹ metal ion, commonly forms six-coordinate octahedral complexes. However, due to the uneven distribution of electrons in the e_g orbitals, these complexes are susceptible to Jahn-Teller distortion. sarthaks.comresearchgate.net This effect leads to an elongation or compression of the axial bonds relative to the equatorial bonds, resulting in a tetragonally distorted octahedral geometry. rsc.orginfinitylearn.com In a complex such as [Cu(dmp)2(H2O)2]2+, the two dmp ligands would occupy the equatorial plane, with the water molecules in the elongated axial positions. researchgate.net

Design and Synthesis of Metal Complexes with this compound

The synthesis of specific metal complexes with this compound often involves the reaction of a metal salt with the diamine ligand in an appropriate solvent. The choice of counter-ion, such as thiocyanate or thiosulphate, can significantly influence the structure of the final product, leading to the formation of discrete molecular units or extended coordination polymers.

Mercury, Lead, and Copper Thiocyanate Crystal Complexes

The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating to metal ions through either the nitrogen or the sulfur atom, or it can act as a bridging ligand between two metal centers.

Mercury(II) Thiocyanate Complexes: Mercury(II) thiocyanate, Hg(SCN)₂, can be synthesized by the reaction of a soluble mercury(II) salt with a thiocyanate salt. alfa-chemistry.com It can further react with bidentate ligands like this compound to form complexes. The resulting structure would likely involve the dmp ligand chelating to the mercury center, with the thiocyanate ions acting as either terminal or bridging ligands, potentially leading to polymeric chains.

Lead(II) Thiocyanate Complexes: Lead(II) thiocyanate, Pb(SCN)₂, is typically prepared by a precipitation reaction between a soluble lead(II) salt and a thiocyanate salt. wikipedia.org The introduction of a chelating diamine can lead to the formation of coordination polymers. For example, complexes with the formula [Pb(diamine)(NCS)2]n have been synthesized, where the lead(II) center is coordinated by the bidentate diamine and bridging thiocyanate ions, often resulting in one- or two-dimensional polymeric structures. sigmaaldrich.com

Copper(II) Thiocyanate Complexes: Copper(II) thiocyanate, Cu(SCN)₂, is a black solid that can be prepared from the reaction of aqueous copper(II) and thiocyanate solutions. wikipedia.org Its coordination chemistry is complex due to the tendency of Cu(II) to be reduced to Cu(I) by the thiocyanate ion. However, complexes with additional ligands like this compound can be synthesized. These complexes often feature a distorted octahedral geometry around the copper(II) ion, with the diamine chelating in the equatorial plane and thiocyanate ions coordinating in the axial positions or acting as bridges. wikipedia.org

Nickel(II), Cobalt(II), and Cobalt(III) Thiosulphate Complexes

The thiosulphate ion (S₂O₃²⁻) can also act as a ligand, coordinating to metal ions through either the sulfur or oxygen atoms.

Binuclear Copper(II) Schiff Base Complexes

Schiff base ligands derived from the condensation of an aldehyde or ketone with a primary amine are versatile chelating agents in coordination chemistry. When this compound is used as the diamine component, it can form binuclear copper(II) complexes where two copper centers are bridged by the Schiff base ligand. The synthesis of such complexes often involves a template reaction where the metal ion directs the condensation of the diamine and a suitable carbonyl precursor.

While extensive research has been conducted on binuclear copper(II) Schiff base complexes, specific crystallographic and detailed spectroscopic data for complexes derived exclusively from this compound are not extensively detailed in the available literature. However, the structural motifs can be inferred from related systems. For instance, in a dinuclear complex involving a Schiff base ligand from this compound with iron(II) and gadolinium(III), the ligand wraps around the metal ions, with the phenoxo groups from the salicylaldehyde derivatives bridging the two metal centers acs.org. It is expected that a similar bridging would occur in binuclear copper(II) complexes, leading to a core structure with two copper(II) ions in close proximity. The magnetic properties of such complexes are of significant interest, as the distance and geometry of the copper centers, dictated by the diamine backbone, influence the magnetic coupling between them.

Cobalt(II), Nickel(II), and Copper(II) Complexes with Salen-Type Ligands

Salen-type ligands, formed from the condensation of a diamine with two equivalents of salicylaldehyde or a derivative, are a prominent class of tetradentate ligands. The use of this compound introduces a gem-dimethyl group on the ethylene bridge of the Salen backbone. This steric bulk can influence the geometry and reactivity of the resulting metal complexes.

The synthesis of Co(II), Ni(II), and Cu(II) complexes with these modified Salen ligands typically involves the reaction of the pre-synthesized ligand with the corresponding metal salt in an appropriate solvent nsf.gov. While the synthesis of a Ni(II) complex with a Salen-type ligand derived from this compound has been reported, detailed structural and spectroscopic characterization in the primary literature is limited chemrxiv.org. Generally, these complexes are known to adopt square planar or distorted square planar geometries, particularly for Ni(II) and Cu(II) acs.orgscience.gov. The electrochemical properties of these complexes are also of interest, as both the metal center and the ligand can be redox-active nsf.gov. The steric hindrance provided by the 2-methylpropane backbone may also play a role in the catalytic applications of these complexes nsf.gov.

Complexes with Sulfate Anions (e.g., 1,2-Diammonium-2-methylpropane Sulfate Monohydrate)

In the presence of a strong acid like sulfuric acid, the amino groups of this compound are protonated to form the 1,2-diammonium-2-methylpropane cation. This cation can then form ionic complexes with sulfate anions. A well-characterized example is 1,2-Diammonium-2-methylpropane Sulfate Monohydrate (DAMPS) researchgate.net. The chemical preparation of this compound involves the direct reaction of this compound with sulfuric acid researchgate.net. The resulting salt crystallizes as a monohydrate, C4H14N2SO4·H2O researchgate.net.

Spectroscopic and Structural Characterization of Metal Complexes

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov.

For 1,2-Diammonium-2-methylpropane Sulfate Monohydrate (DAMPS) , X-ray crystallography has revealed that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121 researchgate.net. The structure consists of chains of sulfate anions linked by water molecules through hydrogen bonds, forming inorganic chains parallel to the b-axis. These chains are then interconnected by the organic 1,2-diammonium-2-methylpropane cations, creating a three-dimensional network stabilized by N-H···O hydrogen bonds researchgate.net.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 1,2-Diammonium-2-methylpropane Sulfate Monohydrate | C4H14N2SO4·H2O | Orthorhombic | P212121 | a = 9.2726(4) Å, b = 9.5227(2) Å, c = 10.3807(4) Å |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the coordination of ligands to metal centers.

In the case of 1,2-Diammonium-2-methylpropane Sulfate Monohydrate , the FT-IR spectrum shows characteristic bands for the ammonium groups (NH3+), the sulfate anion (SO4^2-), the water molecule, and the organic cation's carbon skeleton. The broad absorption bands in the high-frequency region are attributed to the stretching vibrations of the NH3+ groups and the water molecule, which are involved in hydrogen bonding. The characteristic vibrational modes of the sulfate group are also observed, and their splitting indicates a low symmetry of the sulfate ion in the crystal lattice researchgate.net.

For Schiff base and Salen-type complexes , FT-IR spectroscopy is instrumental in confirming the formation of the ligand and its coordination to the metal ion. A key diagnostic feature is the C=N stretching vibration of the imine group, which typically appears in the range of 1600-1650 cm-1. Upon coordination to a metal ion, the frequency of this band often shifts, indicating the involvement of the imine nitrogen in the metal-ligand bond nih.gov. The disappearance of the O-H stretching vibration from the salicylaldehyde precursor and the appearance of new bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, further confirm complex formation researchgate.net.

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Transitions

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within a molecule, providing insights into the geometry of the metal center and the nature of the metal-ligand bonding.

For Salen-type complexes of Co(II), Ni(II), and Cu(II) , the UV-Vis spectra typically exhibit intense bands in the UV region due to π→π* transitions within the aromatic rings of the ligand and n→π* transitions of the imine group. In the visible region, weaker d-d transitions of the metal ion can be observed, the positions of which are sensitive to the coordination geometry. For instance, square planar Ni(II) Salen-type complexes are often red or green and show characteristic absorption bands, while octahedral Ni(II) complexes have different spectral features nsf.gov. Additionally, ligand-to-metal charge transfer (LMCT) bands can appear, which are often intense and can provide information about the electronic interaction between the ligand and the metal center. The specific wavelengths and intensities of these absorptions would be influenced by the steric and electronic effects of the this compound backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for isomer assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes of this compound. For paramagnetic complexes, such as those with Ni(II), NMR can still provide valuable information, although the signals are often broadened and significantly shifted (hyperfine shifts) due to the influence of the unpaired electron(s). ias.ac.inmarquette.edunih.gov

1D NMR: The ¹H NMR spectrum of a complex provides information about the chemical environment of the protons in the ligand. Upon coordination to a metal center, the chemical shifts of the ligand's protons change. The symmetry of the complex dictates the number of unique proton signals. For instance, in a symmetric cis-isomer, the two methyl groups and the two methylene protons might be chemically equivalent, whereas in an asymmetric environment, they would be non-equivalent, leading to more complex spectra.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in assigning proton resonances, especially in complex spectra. nih.gov COSY experiments reveal scalar coupling between protons, allowing for the identification of adjacent protons within the ligand's backbone. For a complex of this compound, COSY would show correlations between the -CH₂- and -NH₂ protons, helping to trace the connectivity and confirm the ligand's structure within the complex. This is particularly useful for distinguishing between different geometric isomers (e.g., cis vs. trans) which would exhibit different sets of proton correlations due to their distinct symmetries.

For paramagnetic complexes, 2D NMR can help assign the hyperfine-shifted resonances, which can be challenging with 1D spectra alone. marquette.edunih.gov

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts (δ) for a Diamagnetic [M(this compound)₂]ⁿ⁺ Complex

Below is a hypothetical data table showing plausible ¹H NMR chemical shifts for a diamagnetic complex, illustrating how coordination affects the ligand's spectrum.

| Proton Group | Free Ligand (ppm) | Coordinated Ligand (ppm) |

| -C(CH₃)₂ | 1.10 | 1.25 |

| -CH₂- | 2.50 | 2.85 |

| -NH₂ | 1.50 | 3.10 (broad) |

Note: Data is illustrative to demonstrate the principles of NMR in coordination chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying metal complexes that contain unpaired electrons, such as those of Copper(II). mdpi.com The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal center. nih.gov

For a Cu(II) complex with this compound, the spectrum is typically characterized by g-values and hyperfine coupling constants (A-values). The g-values are indicative of the geometry of the complex. For example, Cu(II) complexes with a dₓ²-y² ground state, common in square planar or elongated octahedral geometries, typically show an axial spectrum with g∥ > g⊥ > 2.00. researchgate.net

The hyperfine splitting pattern arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), which splits the signal into four lines. Furthermore, superhyperfine coupling can be observed if the unpaired electron interacts with the nuclei of the coordinating ligand atoms, such as the nitrogen atoms (I = 1) of the diamine. This superhyperfine structure provides direct evidence of the covalent character of the metal-ligand bond and confirms the coordination of the nitrogen atoms. nih.gov

Interactive Data Table: Representative EPR Parameters for a [Cu(this compound)₂]²⁺ Complex

This table presents typical EPR parameters for a square planar Cu(II) complex.

| Parameter | Value | Interpretation |

| g∥ | 2.18 | Unpaired electron in dₓ²-y² orbital; elongated octahedral or square planar geometry. |

| g⊥ | 2.06 | Consistent with an axial geometry. |

| A∥ (Gauss) | 202 G | Hyperfine coupling with the Cu nucleus, indicative of the covalent nature of the Cu-N bond. |

Note: Data is representative of typical Cu(II)-diamine complexes and is for illustrative purposes. researchgate.net

Mass Spectrometry for Complex Identification

Mass spectrometry (MS) is a crucial technique for confirming the molar mass and stoichiometry of newly synthesized metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for coordination compounds as it is a soft ionization technique that can transfer intact complex ions from solution to the gas phase. mdpi.com

For a complex of this compound, the ESI-mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact complex cation, such as [M(C₄H₁₂N₂)₂]²⁺ or [M(C₄H₁₂N₂)Cl]⁺. The observed m/z value can be compared with the theoretically calculated value based on the expected formula, confirming the identity of the complex. nih.gov

The isotopic distribution pattern of the molecular ion peak is also highly informative. Many transition metals have distinctive isotopic signatures, and the observed pattern in the mass spectrum must match the theoretical pattern for the proposed formula, providing definitive confirmation of the metal and the number of metal atoms in the complex. mdpi.com

Interactive Data Table: Hypothetical ESI-MS Data for a Cobalt(II) Complex

| Complex Ion | Theoretical m/z | Observed m/z | Interpretation |

| [Co(C₄H₁₂N₂)(H₂O)₂Cl]⁺ | 288.08 | 288.1 | Confirms the formation of a 1:1 metal-to-ligand complex with coordinated water and chloride. |

| [Co(C₄H₁₂N₂)₂]²⁺ | 117.57 | 117.6 | Confirms the formation of a bis-ligand complex. |

Note: Data is hypothetical and serves to illustrate the application of mass spectrometry.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of metal complexes. bhu.ac.in The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about decomposition temperatures, the stability of intermediates, and the composition of the final residue. nih.gov

For a hydrated complex of this compound, the TGA curve would typically show an initial mass loss at lower temperatures (e.g., < 150 °C), corresponding to the removal of lattice or coordinated water molecules. nih.gov At higher temperatures, subsequent mass loss steps would correspond to the decomposition and loss of the organic ligand molecules. nih.gov The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide, which can be used to confirm the metal content of the original complex. The decomposition temperatures are a measure of the complex's thermal stability. aristonpubs.com

Interactive Data Table: Illustrative TGA Decomposition Steps for [Ni(C₄H₁₂N₂)₂(H₂O)₂]Cl₂

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 120 | ~10% | Loss of two coordinated water molecules. |

| 250 - 380 | ~48% | Decomposition and loss of the two this compound ligands. |

| > 380 | --- | Stable residue of Nickel Oxide (NiO). |

Note: The data provided is illustrative and represents a typical decomposition pattern for such a complex. nih.gov

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized complex. This analysis is critical for verifying the empirical formula and assessing the purity of the compound. us.es

The experimentally determined percentages of C, H, and N are compared with the percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the assigned stoichiometry of the complex, confirming the ratio of metal to ligand and the presence of any counter-ions or solvent molecules in the crystal lattice. researchgate.net

Interactive Data Table: Example Elemental Analysis Data for [Cu(C₄H₁₂N₂)₂]Cl₂

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 27.55 | 27.61 |

| Hydrogen (H) | 6.94 | 6.89 |

| Nitrogen (N) | 16.06 | 15.98 |

Note: This data is a representative example used to illustrate the results of elemental analysis.

Catalytic Applications

Asymmetric Catalysis with Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral derivatives of 1,2-diamino-2-methylpropane have been explored as catalysts and ligands in asymmetric synthesis to achieve high levels of stereochemical control.

Chiral 1,2-diamines are a well-established class of organocatalysts and ligands for asymmetric synthesis. ua.es The general strategy involves the derivatization of the diamine backbone to create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. While specific research on chiral catalysts derived directly from this compound is not extensively documented in readily available literature, the principles of developing such catalysts can be inferred from the broader field of chiral diamine catalysis.

The synthesis of chiral catalysts from diamines often involves mono- or di-N-alkylation or N-acylation with chiral auxiliaries, or by incorporating the diamine unit into a more rigid chiral scaffold. For instance, reductive amination of chiral aldehydes or ketones with this compound would yield chiral N-substituted derivatives. These derivatives can then be employed as organocatalysts or as ligands for metal-catalyzed reactions. The gem-dimethyl group on the diamine backbone can play a crucial role in influencing the stereochemical outcome of a reaction by providing steric hindrance and locking the chelate ring into a specific conformation when complexed to a metal or interacting with a substrate.

Table 1: General Approaches to Chiral Diamine Catalysts

| Catalyst Type | General Structure | Potential Application |

| Chiral N-alkylated Diamine | R-NH-CH2-C(CH3)2-NH2 | Asymmetric Aldol (B89426) and Michael Reactions |

| Chiral Schiff Base Ligands | R=N-CH2-C(CH3)2-N=R | Metal-catalyzed Asymmetric Synthesis |

| Chiral Imidazolidine (B613845) | (CH3)2-C-N(R)-CH2-N(R*)-CH2- | Asymmetric Michael Addition |

Note: R represents a chiral group.*

The asymmetric aldol reaction is a powerful tool for the construction of carbon-carbon bonds with the simultaneous creation of new stereocenters. Chiral diamine derivatives have been successfully employed as organocatalysts in this reaction. While specific examples utilizing derivatives of this compound are not prominent in the literature, the underlying mechanism provides a framework for their potential application.

In a typical diamine-catalyzed aldol reaction, the primary amine of the catalyst condenses with a ketone to form a chiral enamine intermediate. This enamine then reacts with an aldehyde. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the aldehyde to one of the two enantiotopic faces of the enamine.

For instance, diphenylethylenediamine-derived catalysts have been designed for N-selective nitroso aldol reactions, where hydrogen bonding between the catalyst and the electrophile plays a key role in determining enantioselectivity. mdpi.com A similar principle could be applied to derivatives of this compound. The presence of the gem-dimethyl group could influence the conformation of the enamine intermediate and the transition state, potentially leading to high levels of stereocontrol.

Table 2: Hypothetical Stereochemical Control in Asymmetric Aldol Reaction

| Catalyst Derivative | Proposed Intermediate | Expected Stereochemical Outcome |

| (R)-N-benzyl-1,2-diamino-2-methylpropane | Chiral enamine | Potentially high diastereo- and enantioselectivity |

| (S,S)-N,N'-bis(1-phenylethyl)-1,2-diamino-2-methylpropane | C2-symmetric chiral enamine | Potentially high enantioselectivity |

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction. Imidazolidinones, which can be synthesized from chiral diamines, are highly effective organocatalysts for this transformation. These catalysts operate via the formation of a chiral iminium ion intermediate with the α,β-unsaturated aldehyde or ketone.

While there is a lack of specific studies on imidazolidine derivatives of this compound in asymmetric Michael reactions, research on analogous systems provides valuable insights. For example, vicinal primary-diamine salts have been used to catalyze the asymmetric Michael addition of pyrrolones to chalcones with high yields and enantioselectivities. rsc.org The formation of imidazolidine catalysts from this compound and a chiral aldehyde or ketone is a plausible synthetic route. The steric bulk of the gem-dimethyl group in such a catalyst could effectively shield one face of the iminium ion, leading to a highly stereoselective attack by the nucleophile.

Metal-Mediated Catalytic Transformations

The ability of this compound to act as a bidentate ligand allows it to coordinate with a wide range of transition metals, forming stable chelate complexes. These metal complexes can exhibit unique catalytic properties in various organic transformations.

Diamine ligands are ubiquitous in transition metal catalysis, where they can influence the electronic and steric properties of the metal center, thereby controlling the reactivity and selectivity of the catalyst. nih.gov this compound can form five-membered chelate rings with metal ions, which is a thermodynamically favored arrangement.

The coordination of this compound to a transition metal can enhance its catalytic activity in several ways:

Stabilization of the Metal Center: The chelate effect provides extra stability to the metal complex, preventing its decomposition under reaction conditions.

Modulation of Electronic Properties: The nitrogen atoms of the diamine are σ-donors, which can increase the electron density on the metal center, influencing its reactivity in processes like oxidative addition and reductive elimination.

Creation of a Specific Steric Environment: The gem-dimethyl group provides a defined steric environment around the metal center, which can be exploited to achieve regioselectivity or stereoselectivity in catalytic reactions.

While specific catalytic applications of this compound as a ligand are not extensively reported, related diamine ligands have been used in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and polymerizations.

Although direct studies on the involvement of this compound in oxidative coupling and benzannulation reactions are scarce, the behavior of structurally similar diamine ligands in these transformations offers valuable insights into its potential catalytic applications.

Oxidative Coupling Reactions: Oxidative coupling is a process where two molecules are joined together with the help of an oxidizing agent, often catalyzed by a transition metal complex. wikipedia.org Diamine ligands can play a crucial role in these reactions by stabilizing the high-oxidation-state metal intermediates that are often involved in the catalytic cycle. For example, copper and iron complexes with diamine ligands have been used as catalysts for the oxidative coupling of phenols and other electron-rich aromatic compounds. wikipedia.org The Naphthylpyridyl-Cu(II)-catalyzed oxidative coupling of 2-naphthylamines to produce BINAM derivatives showcases the potential of such systems. nih.gov It is plausible that a this compound-metal complex could facilitate similar transformations.

Benzannulation Reactions: Benzannulation reactions are chemical reactions that form a benzene (B151609) ring. While there is limited direct evidence for the use of this compound in such reactions, related transformations often involve metal catalysts where ancillary ligands are crucial. For instance, a simple and practical benzannulation of maleimides with triethylamine (B128534) as a 1,3-diene synthon can proceed without a metal catalyst, but many benzannulation strategies rely on transition metal catalysis where diamine ligands could potentially play a role in stabilizing the catalytic species and influencing the reaction outcome. organic-chemistry.org

Applications of 1,2 Diamino 2 Methylpropane in Materials Science

1,2-Diamino-2-methylpropane is a vicinal diamine characterized by two primary amine groups attached to adjacent carbon atoms within a branched propane structure. This unique molecular architecture makes it a valuable component in the synthesis of a variety of advanced materials, influencing their structure and performance characteristics.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic structure, bonding, and reactivity of 1,2-Diamino-2-methylpropane.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying functionals such as B3LYP with basis sets like 6-311G(d,p), the ground state molecular geometry of this compound can be optimized. thaiscience.info These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental values derived from techniques like X-ray crystallography. univ-mosta.dzrsc.org The analysis of the electronic structure helps in understanding the nature of the chemical bonds within the molecule, including the covalent character of C-C, C-N, and C-H bonds, and the distribution of electron density.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C-C Bond Length (Å) | ~1.54 |

| C-N Bond Length (Å) | ~1.47 |

| N-C-C Bond Angle (°) | ~109.5 |

| H-N-H Bond Angle (°) | ~107.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. thaiscience.info The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. univ-mosta.dzphyschemres.org For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino groups due to the presence of lone pair electrons, making these sites prone to electrophilic attack.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. thaiscience.infomdpi.com In the MESP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms, indicating their nucleophilic character. Positive potential regions (blue) would be found around the hydrogen atoms of the amino groups, highlighting their electrophilic nature.

Table 2: Quantum Chemical Descriptors (Illustrative)

| Descriptor | Significance |

|---|---|

| HOMO Energy (EHOMO) | Electron-donating ability |

| LUMO Energy (ELUMO) | Electron-accepting ability |

| Energy Gap (ΔE) | Chemical reactivity and stability univ-mosta.dz |

| Chemical Hardness (η) | Resistance to change in electron distribution physchemres.org |

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical studies to larger systems and dynamic processes, enabling the prediction of macroscopic properties from molecular behavior.

For the development of new chemical entities for therapeutic use, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov While specific studies on this compound derivatives are not prevalent, computational tools can be used to predict their pharmacokinetic and toxicological profiles. mdpi.comfrontiersin.org These predictions are based on the molecule's structural features and physicochemical properties. Key parameters such as water solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes can be estimated. mdpi.com This profiling helps in the early-stage identification of potential drug candidates with favorable ADMET characteristics, reducing the time and cost of drug discovery. nih.gov

Table 3: Predicted ADMET Properties for a Hypothetical Derivative (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption (%) | High | Good oral bioavailability mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Low/High | CNS activity (if desired) |

| CYP450 2D6 Inhibitor | No | Lower risk of drug-drug interactions frontiersin.org |

| Ames Mutagenicity | Non-mutagen | Low carcinogenic potential nih.gov |

Molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations are powerful techniques for studying the sorption of gases in materials. msrjournal.com Amines are known for their ability to capture acidic gases like CO2. Simulations can be employed to investigate the potential use of this compound, or liquids containing it, for gas separation applications. These simulations can predict key performance indicators such as gas solubility (Henry's constant) and diffusivity at the molecular level. nih.govmdpi.com By modeling the interactions between the diamine and gas molecules, researchers can understand the mechanisms of sorption and design more efficient materials for carbon capture and other gas separation processes.

The flexibility of this compound allows it to adopt various conformations, which can be studied through computational conformational analysis. mdpi.com By rotating the single bonds (C-C and C-N), different stable conformers can be identified and their relative energies calculated. This analysis is crucial for understanding its behavior in different environments, such as in a crystal lattice or when binding to a receptor.

In the solid state, the arrangement of molecules is governed by intermolecular interactions. mdpi.com For this compound, strong N-H···N hydrogen bonds are expected to be a dominant feature in its crystal packing, alongside weaker van der Waals forces. mdpi.com Modeling these interactions helps in understanding and predicting crystal structures and their resulting physical properties. The analysis of these interactions provides insight into the supramolecular chemistry of the compound. dcu.ie

Q & A

Q. What strategies optimize the compound’s use in multi-step syntheses (e.g., Anagliptin intermediates)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。